N-(furan-2-ylmethyl)-2,3,4-trimethoxy-N-(thiophen-3-ylmethyl)benzamide
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Overview
Description
N-(furan-2-ylmethyl)-2,3,4-trimethoxy-N-(thiophen-3-ylmethyl)benzamide is a complex organic compound characterized by the presence of furan, thiophene, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2,3,4-trimethoxy-N-(thiophen-3-ylmethyl)benzamide typically involves multi-step organic reactions. One common method involves the initial formation of the benzamide core, followed by the introduction of the furan and thiophene groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2,3,4-trimethoxy-N-(thiophen-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions.
Substitution: The methoxy groups on the benzamide ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the benzamide core can produce the corresponding amine.
Scientific Research Applications
N-(furan-2-ylmethyl)-2,3,4-trimethoxy-N-(thiophen-3-ylmethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2,3,4-trimethoxy-N-(thiophen-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide
- 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide
Uniqueness
N-(furan-2-ylmethyl)-2,3,4-trimethoxy-N-(thiophen-3-ylmethyl)benzamide is unique due to the presence of multiple functional groups that confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2,3,4-trimethoxy-N-(thiophen-3-ylmethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-23-17-7-6-16(18(24-2)19(17)25-3)20(22)21(11-14-8-10-27-13-14)12-15-5-4-9-26-15/h4-10,13H,11-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHVDIQFBYEFRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)N(CC2=CSC=C2)CC3=CC=CO3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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